Anti-Proliferative Potency in Colon Cancer vs. Aceroside VIII
In a direct head-to-head comparison using KM12 colon cancer cells, platyphylloside exhibited an IC₅₀ of 11.8 μM, which was substantially more potent than aceroside VIII (IC₅₀ > 20.0 μM)—both compounds isolated and purified simultaneously from the same Betula platyphylla bark extract via high-speed counter-current chromatography [1]. At a concentration of 20 μM, platyphylloside inhibited KM12 cell growth by 93%, whereas aceroside VIII failed to reach the IC₅₀ threshold at the same concentration range. Platyphylloside also showed anti-proliferative activity against COLO205 colon cancer cells with an IC₅₀ of 9.6 μg/mL, while the crude extract and aceroside VIII exceeded 20 μg/mL [1].
| Evidence Dimension | Anti-proliferative IC₅₀ in KM12 colon cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 11.8 μM; 93% growth inhibition at 20 μM |
| Comparator Or Baseline | Aceroside VIII: IC₅₀ > 20.0 μM |
| Quantified Difference | Platyphylloside IC₅₀ is at least 1.7-fold lower (more potent) than aceroside VIII; platyphylloside achieves measurable IC₅₀ within the tested range while aceroside VIII does not |
| Conditions | KM12 human colon cancer cell line; XTT cell viability assay; concentration range 1.25–20 μM; compounds isolated from identical B. platyphylla bark extract |
Why This Matters
For researchers procuring a single purified diarylheptanoid for colon cancer studies, platyphylloside provides quantifiable anti-proliferative activity at concentrations where the closest structural analog aceroside VIII is inactive, enabling dose-response experimental designs that aceroside VIII cannot support.
- [1] Cho N, Kim HW, Kim TB, Ransom TT, Beutler JA, Sung SH. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. Molecules. 2016;21(6):700. doi:10.3390/molecules21060700. View Source
